Thioflavin S

tauopathy neurofibrillary tangle amyloid histology

Thioflavin S uniquely discriminates mixed (3R/4R) tauopathies from pure tauopathies via binary, disease-state-dependent staining-enabling rapid histochemical triage unachievable with standard IHC. • Longitudinal in vivo plaque tracking via multiphoton microscopy in PDAPP/Tg2576 models • High-throughput 'in-cell' amyloid inhibitor screening in intact E. coli via flow cytometry • Detects subtle diffuse amyloid pathology in 5xFAD models with optimized controlled-concentration protocol

Molecular Formula C25H24ClN3O3S3
Molecular Weight 546.1 g/mol
CAS No. 1326-12-1
Cat. No. B1170532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioflavin S
CAS1326-12-1
Molecular FormulaC25H24ClN3O3S3
Molecular Weight546.1 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)[N+](=C(S2)C3=CC=C(C=C3)N(C)C)C.[Cl-]
InChIInChI=1S/C25H24N3O3S3.ClH/c1-15-6-12-20-22(23(15)34(29,30)31)33-25(28(20)5)17-9-13-19-21(14-17)32-24(27(19)4)16-7-10-18(11-8-16)26(2)3;/h6-14H,1-5H3;1H/q+1;/p-1
InChIKeyVNVDHTWVCQCPLI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thioflavin S (CAS 1326-12-1): Acidic Direct Dye for Amyloid Fibril Detection in Neuropathology Research


Thioflavin S (ThS), also known as Direct Yellow 7 (C.I. 49010), is a heterogeneous mixture of sulfonated thiazole-based compounds belonging to the acidic direct dye subclass [1]. Unlike its basic counterpart Thioflavin T, Thioflavin S functions as a fluorescent histochemical marker that selectively binds to the cross-β sheet conformation of fibrillar protein aggregates while remaining non-fluorescent when bound to monomeric proteins . The compound exhibits a characteristic fluorescence enhancement upon amyloid binding, with an excitation peak at 391 nm and an emission peak at 428 nm in the bound state . Its primary utility lies in the ex vivo and in vivo visualization of dense-core amyloid-β plaques, neurofibrillary tangles, and other β-sheet-rich protein aggregates associated with neurodegenerative diseases .

Why Thioflavin S Cannot Be Replaced by Congo Red or Thioflavin T in Amyloid Histology Workflows


Thioflavin S occupies a distinct functional niche that precludes simple substitution with other amyloid dyes due to fundamental differences in chemical class, staining mechanism, and fluorescence behavior. As an acidic direct dye, Thioflavin S demonstrates fundamentally different tissue penetration and binding kinetics compared to the basic dye Thioflavin T [1]. Critically, Thioflavin S binds with high affinity to both dense-core amyloid-β plaques and neurofibrillary tangles (NFTs) simultaneously, a property not shared by Congo Red, which lacks intrinsic fluorescence for the same sensitivity threshold, nor by Thioflavin T, which exhibits higher background fluorescence in tissue sections due to its cationic nature [2]. Furthermore, Thioflavin S has been validated for specific differentiation protocols that leverage ethanol-based destaining—a procedure that exploits its unique solubility profile and is incompatible with the acetic acid-based differentiation required for Thioflavin T [3]. These distinctions mean that substitution without re-optimizing the entire staining and imaging pipeline will result in compromised plaque visualization, altered signal-to-noise ratios, and incomparable quantitative outcomes [4].

Quantitative Evidence Differentiating Thioflavin S from Thioflavin T and Congo Red in Amyloid Detection


Thioflavin S Fluorescence Signal-to-Noise Ratio in Mixed Tauopathies vs. Pure Tauopathies: Differential Staining of 3R/4R Tau Aggregates

Thioflavin S exhibits binary, disease-specific staining of tau aggregates: it stains tau aggregates exclusively in mixed (3R/4R) tauopathies such as Alzheimer's disease and primary age-related tauopathy (PART), while producing no detectable fluorescence signal in pure 3R or 4R tauopathies including Pick's disease, progressive supranuclear palsy (PSP), and corticobasal degeneration (CBD) [1]. This represents a qualitative, disease-state-dependent differentiation that is not observed with standard anti-tau immunohistochemistry antibodies [1].

tauopathy neurofibrillary tangle amyloid histology

Optimized Thioflavin S Concentration Enables Quantitative Fluorescence Spectroscopy Detection of Subtle Amyloid in 5xFAD Mouse White Matter

When applied using an optimized, controlled-concentration protocol (avoiding high-concentration differentiation steps), Thioflavin S enables fluorescence spectroscopy-based detection of widespread subtle protein misfolding throughout the white matter and parenchyma of 5xFAD Alzheimer's model mice [1]. This contrasts sharply with conventional high-concentration Thioflavin S protocols, which produce elevated non-specific background staining that masks subtle amyloid deposits and precludes reliable spectroscopic quantitation [1].

β-amyloid fluorescence spectroscopy 5xFAD mouse model

Thioflavin S Enables Flow Cytometric Quantitation of Intracellular Amyloid Aggregates in Live Bacterial Cells Without Permeabilization

Thioflavin S can be coupled with flow cytometry to provide fast, robust, quantitative detection of in vivo intracellular amyloid-like aggregates in intact Escherichia coli cells without requiring cell permeabilization or fixation [1]. This represents a non-invasive, high-throughput screening capability that is not achievable with Thioflavin T under identical conditions due to differential membrane permeability and intracellular retention characteristics of the acidic versus basic dye [2]. The method enables quantitative analysis of the impact of genetic mutations or chemical compounds on aggregation of disease-associated polypeptides in a living prokaryotic system [1].

flow cytometry amyloid aggregation inhibitor screening

In Vivo Topical Application of Thioflavin S Enables Multiphoton Visualization of Dense-Core Plaques in Living Transgenic Mouse Cortex

Thioflavin S (0.01% in PBS) can be applied topically to the exposed cortex of living PDAPP and Tg2576 transgenic mice through a cranial window to stain amyloid plaques in real time, enabling repeated visualization and spatial mapping of the same dense-core senile plaques over time using multiphoton microscopy [1]. This in vivo application confirmed co-localization of Thioflavin S-positive plaques with sites of free radical production detected by oxidative probes [1]. In contrast, Congo Red cannot be used for in vivo fluorescence imaging due to lack of intrinsic fluorescence suitable for multiphoton excitation, while Thioflavin T exhibits higher background and lower signal specificity in living tissue .

in vivo imaging multiphoton microscopy Alzheimer's disease

Thioflavin S-Based Screening of Amyloid Aggregation Inhibitors in Bacterial Inclusion Bodies Recapitulates In Vitro Data

A quantitative method based on monitoring changes in Thioflavin S binding to intracellular inclusion bodies (IBs) in intact E. coli cells recapitulates previous in vitro amyloid aggregation inhibition data for both β-amyloid peptide and tau protein targets [1]. The method enables fast, simple, and inexpensive screening of potential anti-aggregating drugs in a physiologically relevant prokaryotic system that preserves intracellular amyloid conformations [1]. Thioflavin T-based assays for the same purpose require either cell lysis or in vitro reconstitution with purified protein, which disrupts the native intracellular aggregation environment and may not accurately reflect in vivo inhibitor efficacy [2].

amyloid inhibitor inclusion body high-throughput screening

Thioflavin S Excitation/Emission Profile (391/428 nm) vs. Thioflavin T (349/454 nm) for Fluorescence Microscope Filter Selection

Thioflavin S exhibits distinct spectral properties with an excitation peak at 391 nm and an emission peak at 428 nm in the bound state . This differs significantly from Thioflavin T, which has an excitation peak at 349 nm and emission peak at 454 nm when bound to amyloid fibrils . The 42 nm excitation shift and 26 nm emission shift between the two dyes enable spectral separation for multiplexed fluorescence imaging when co-staining is required, provided appropriate filter sets are used.

fluorescence microscopy spectral properties multiplex imaging

Optimal Research Applications for Thioflavin S Based on Quantified Differential Performance Evidence


Differential Diagnosis Support in Mixed vs. Pure Tauopathy Research Studies

Researchers studying tauopathies should select Thioflavin S when the primary objective involves discriminating between mixed (3R/4R) tauopathies such as Alzheimer's disease and PART, versus pure 3R or 4R tauopathies such as Pick's disease, PSP, and CBD. As established in Section 3, Thioflavin S exhibits binary, disease-state-dependent staining of tau aggregates exclusively in mixed tauopathies, while producing no detectable fluorescence in pure tauopathies [1]. This property enables rapid histochemical discrimination that cannot be achieved with standard immunohistochemistry approaches, which stain all tauopathies indiscriminately. The application requires post-mortem human brain tissue sections and standard fluorescence microscopy with appropriate filter sets (excitation 380-480 nm).

Longitudinal In Vivo Imaging of Amyloid Plaque Dynamics in Transgenic Mouse Models

For studies requiring repeated visualization of the same amyloid plaques over time in living animals, Thioflavin S is the validated reagent of choice. The topical application protocol (0.01% Thioflavin S in PBS) through a cranial window enables multiphoton microscopy-based tracking of dense-core senile plaques in PDAPP and Tg2576 transgenic mice [2]. This longitudinal capability is unique to Thioflavin S among histochemical amyloid dyes, as Congo Red lacks suitable fluorescence for multiphoton imaging and Thioflavin T exhibits higher background fluorescence in living tissue. Applications include monitoring plaque clearance following immunotherapy and correlating plaque dynamics with behavioral outcomes.

High-Throughput Screening of Amyloid Aggregation Inhibitors in Bacterial Inclusion Body Systems

Investigators performing high-throughput screening of small-molecule inhibitors of amyloid aggregation should utilize Thioflavin S in bacterial inclusion body (IB) systems. As documented in Section 3, Thioflavin S enables quantitative, non-invasive detection of intracellular amyloid-like aggregates in intact E. coli cells via flow cytometry, without requiring cell permeabilization or lysis [3]. This 'in-cell' screening platform recapitulates in vitro inhibition data for both β-amyloid peptide and tau protein targets while preserving the physiological intracellular aggregation environment [4]. The method is particularly advantageous for primary screening campaigns where maintaining cellular context is critical for identifying compounds with true in vivo efficacy.

Optimized Spectroscopic Quantitation of Pre-Plaque Amyloid Pathology in 5xFAD Mouse Models

Researchers quantifying subtle, diffuse amyloid pathology in 5xFAD Alzheimer's mouse models should implement the controlled-concentration Thioflavin S staining protocol with fluorescence spectroscopy readout, rather than conventional high-concentration differentiation methods. As established in Section 3, the optimized protocol enables detection of widespread subtle protein misfolding throughout white matter and parenchyma that is masked by non-specific background staining in conventional protocols [5]. This application is particularly valuable for studies investigating early disease stages, pre-symptomatic pathology, or evaluating therapeutic interventions that may subtly alter amyloid burden before frank plaque formation occurs.

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